molecular formula C14H14N4O3 B214091 N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

カタログ番号 B214091
分子量: 286.29 g/mol
InChIキー: LFCKJRQHCKSKTC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide, also known as DPI-3290, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPI-3290 is a small molecule inhibitor that targets the protein kinase CK1δ, which plays a crucial role in regulating various cellular processes, including circadian rhythms, Wnt signaling, and DNA damage response.

作用機序

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide exerts its biological effects by selectively inhibiting CK1δ, which is a serine/threonine kinase that regulates the stability and activity of various proteins involved in cell signaling and DNA damage response. CK1δ has been implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders. By inhibiting CK1δ, N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide can modulate various cellular processes, including circadian rhythms, Wnt signaling, and DNA damage response.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been shown to modulate various biochemical and physiological processes in cells and animal models. For example, N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide can inhibit the phosphorylation of PER2, a key protein involved in the regulation of circadian rhythms. Moreover, N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide can inhibit the activity of GSK3β, a downstream effector of Wnt signaling that plays a crucial role in the development of cancer and neurodegenerative disorders. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide can reduce the levels of pro-inflammatory cytokines and improve cognitive function in animal models of neurodegenerative disorders.

実験室実験の利点と制限

One of the main advantages of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is its selectivity for CK1δ, which minimizes off-target effects and toxicity. Moreover, N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been shown to have good pharmacokinetic properties and can cross the blood-brain barrier, making it a promising candidate for the treatment of neurodegenerative disorders. However, one of the limitations of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is its relatively low potency, which may limit its efficacy in certain disease models. Moreover, further studies are needed to elucidate the long-term safety and efficacy of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide in humans.

将来の方向性

Several future directions can be pursued to further explore the therapeutic potential of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide. For example, more studies are needed to elucidate the molecular mechanisms underlying the effects of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide on circadian rhythms, Wnt signaling, and DNA damage response. Moreover, further studies are needed to investigate the efficacy of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide in preclinical models of various diseases, including cancer, neurodegenerative disorders, and circadian rhythm disorders. Additionally, the development of more potent and selective CK1δ inhibitors may further enhance the therapeutic potential of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide.

合成法

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide involves a multi-step process that starts with the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-nitro-1H-pyrazole in the presence of a base to yield N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide.

科学的研究の応用

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and circadian rhythm disorders. Several studies have shown that N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide can inhibit the growth of cancer cells and sensitize them to chemotherapy drugs. Moreover, N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been shown to regulate circadian rhythms and improve sleep quality in animal models.

特性

製品名

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

分子式

C14H14N4O3

分子量

286.29 g/mol

IUPAC名

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C14H14N4O3/c19-14(9-17-8-13(7-15-17)18(20)21)16-12-5-4-10-2-1-3-11(10)6-12/h4-8H,1-3,9H2,(H,16,19)

InChIキー

LFCKJRQHCKSKTC-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CN3C=C(C=N3)[N+](=O)[O-]

正規SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CN3C=C(C=N3)[N+](=O)[O-]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。